(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid with 1,3-dioxoisoindoline under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, thereby inhibiting the activity of target molecules. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate: This compound itself is unique due to its bicyclo[1.1.1]pentane core.
Other Bicyclo[1.1.1]pentane Derivatives: Compounds with similar core structures but different functional groups, such as 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a highly strained bicyclo[1.1.1]pentane core with the functional groups attached to it. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15NO4 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H15NO4/c22-16-14-8-4-5-9-15(14)17(23)21(16)25-18(24)20-10-19(11-20,12-20)13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
RZEHZQWWMAEKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.